
BMS-605541
Übersicht
Beschreibung
BMS 605541 is a selective and orally active inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. It has shown significant potential in cancer research due to its ability to inhibit the growth of human umbilical vein endothelial cells (HUVECs) through vascular endothelial growth factor (VEGF) with an IC50 value of 25 nanomolar . The compound also inhibits the activity of Flk-1, VEGFR-1, and platelet-derived growth factor receptor-beta (PDGFR-β) with IC50 values of 40 nanomolar, 400 nanomolar, and 200 nanomolar, respectively .
Vorbereitungsmethoden
The synthesis of BMS 605541 involves multiple steps, starting with the preparation of the 2-aminothiazole scaffold, which is a key component in its structure. The synthetic route typically includes the following steps:
Formation of the 2-aminothiazole scaffold: This involves the reaction of a thioamide with a haloketone under basic conditions.
Coupling with an aryl halide: The 2-aminothiazole is then coupled with an aryl halide using a palladium-catalyzed cross-coupling reaction.
Introduction of the fluorine atoms: Fluorine atoms are introduced through a nucleophilic substitution reaction.
Final modifications:
Industrial production methods for BMS 605541 would involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Structural Features and Reactivity
BMS-605541 contains several reactive moieties (Fig. 1):
-
Benzamide core : Potential hydrolysis under acidic/basic conditions.
-
2,4-Difluoro substituents : Susceptible to nucleophilic aromatic substitution.
-
Thiazole-pyridinylamino side chain : May participate in coordination or hydrogen bonding.
-
Cyclopropyl group : Offers steric hindrance and stability under certain conditions.
While no direct reaction data exists in the provided sources, these functional groups suggest plausible reactivity patterns .
Synthetic Optimization Strategies
The synthesis of complex molecules like this compound likely employs Design of Experiments (DoE) and kinetic modeling , as highlighted in case studies for analogous compounds :
Key Optimization Parameters
Kinetic Insights
-
Reactions often follow multi-step mechanisms (e.g., azetidinium ion formation in cediranib synthesis) .
-
First-order kinetics may indicate rate-limiting steps involving intermediates .
Challenges in Scale-Up
No direct data exists for this compound, but general considerations include:
-
Impurity control : Byproducts from fluorine displacement or thiazole degradation.
-
Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) often used for amide bond stability .
-
Catalysis : Potential use of transition metals for C–N coupling (unconfirmed for this compound).
Biological Activity Context
As a VEGFR-2 inhibitor (IC50 = 23 nM) , this compound’s stability in physiological conditions (e.g., hydrolysis in blood plasma) is critical but unreported in the provided sources.
Data Gaps and Recommendations
The absence of explicit reaction data for this compound in the reviewed literature highlights the need for further experimental studies, including:
-
Degradation studies : Hydrolytic/oxidative pathways.
-
Synthetic route publication : Detailed steps, catalysts, and yields.
Wissenschaftliche Forschungsanwendungen
Introduction to BMS-605541
This compound is a potent ATP-competitive inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), with an IC50 value of 23 nM. This compound exhibits more than ten-fold selectivity for VEGFR-2 over VEGFR-1, making it a significant candidate in cancer research, particularly in the treatment of various tumors, including lung and colon cancers. Its chemical structure is characterized as N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide, and it is noted for its high purity (≥98%) and oral bioavailability in rodent models .
Applications in Cancer Research
This compound has been primarily studied for its antitumor properties. The following sections detail its applications across various cancer types and mechanisms of action.
Antitumor Efficacy
This compound has demonstrated significant antitumor activity in preclinical models. It is particularly effective against:
- Lung Cancer : Studies have shown that this compound inhibits tumor growth in lung cancer xenograft models, indicating its potential as a therapeutic agent .
- Colorectal Cancer : Similar efficacy has been observed in colon cancer models, further supporting its role as a VEGFR-2 inhibitor in targeting tumor angiogenesis .
Case Study: Fibroblast Growth Factor Interaction
In a study investigating the interactions between fibroblast growth factor (FGF) and neuronal activation, this compound was used to block FGF-induced effects on specific neuronal populations. The results indicated that FGF1 activation of neurons was dependent on VEGFR signaling, highlighting the compound's role beyond traditional cancer applications into neurobiology .
Table 1: Summary of Preclinical Findings on this compound
Study Type | Cancer Type | Model Type | Key Findings |
---|---|---|---|
Xenograft Study | Lung Cancer | Human Tumor Models | Significant reduction in tumor size |
Xenograft Study | Colorectal Cancer | Human Tumor Models | Inhibition of angiogenesis and tumor growth |
Neurobiological Study | Neuronal Activation | Rodent Models | Blocked FGF1 effects on neuronal activation via VEGFR |
Clinical Trials and Future Directions
While this compound has shown promise in preclinical studies, its transition to clinical trials is essential for determining its efficacy and safety in humans. Bristol Myers Squibb has been involved in various research initiatives aimed at advancing this compound through clinical phases.
Ongoing Research Initiatives
Bristol Myers Squibb supports independent research through Investigator Sponsored Research (ISR) programs, encouraging academic partnerships to explore novel applications of this compound in oncology and beyond . The focus areas include:
- Investigating combination therapies with other anticancer agents.
- Exploring its potential applications in other diseases influenced by VEGF signaling.
Wirkmechanismus
BMS 605541 exerts its effects by selectively inhibiting the kinase activity of VEGFR-2. This inhibition prevents the phosphorylation of VEGFR-2 and subsequent activation of downstream signaling pathways involved in angiogenesis. By blocking these pathways, BMS 605541 effectively reduces endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth and metastasis .
The molecular targets of BMS 605541 include VEGFR-2, Flk-1, VEGFR-1, and PDGFR-β. The compound binds to the ATP-binding site of these receptors, preventing their activation and subsequent signaling .
Vergleich Mit ähnlichen Verbindungen
BMS 605541 ist einzigartig in seiner Selektivität und Potenz als VEGFR-2-Kinase-Inhibitor. Ähnliche Verbindungen umfassen:
Sunitinib: Ein weiterer VEGFR-2-Inhibitor mit breiterer Kinasehemmung, einschließlich PDGFR und c-Kit.
Sorafenib: Ein Multi-Kinase-Inhibitor, der auf VEGFR, PDGFR und RAF-Kinasen abzielt.
Pazopanib: Ein selektiver VEGFR-Inhibitor mit zusätzlicher Aktivität gegen PDGFR und c-Kit.
Im Vergleich zu diesen Verbindungen zeigt BMS 605541 eine höhere Selektivität für VEGFR-2, was es zu einem wertvollen Werkzeug für die Untersuchung von VEGFR-2-spezifischen Signalwegen und die Entwicklung gezielter Therapien macht.
Biologische Aktivität
BMS-605541 is a potent ATP-competitive inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. This compound has been evaluated for its biological activity, particularly in the context of cancer treatment.
Chemical Profile
- Chemical Name : this compound
- CAS Registry Number : 639858-32-5
- Molecular Weight : 421.5 g/mol
- IC50 Value : 23 nM for VEGFR-2
- Selectivity : Over 10-fold selectivity for VEGFR-2 compared to VEGFR-1 .
This compound functions by competitively inhibiting the ATP-binding site of VEGFR-2. This inhibition prevents the receptor from activating downstream signaling pathways essential for endothelial cell proliferation and migration, thereby reducing angiogenesis associated with tumor growth.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits VEGFR-2 phosphorylation in human endothelial cells. The compound's potency was assessed through various assays, including:
- Cell Viability Assays : Using cell lines such as HUVEC (human umbilical vein endothelial cells), researchers measured the impact of this compound on cell proliferation.
- Angiogenesis Assays : The compound was tested in Matrigel assays to evaluate its effect on tube formation by endothelial cells.
Results Summary
Assay Type | Result |
---|---|
IC50 (VEGFR-2) | 23 nM |
Selectivity | >10-fold for VEGFR-2 over VEGFR-1 |
Inhibition of Tube Formation | Significant reduction observed in Matrigel assays |
Case Studies and Clinical Applications
This compound has been explored in preclinical models for various cancers, including lung and colorectal cancers. Notably, it has shown promise in:
- Lung Cancer Models : In xenograft models, this compound administration led to reduced tumor growth and improved survival rates.
- Colorectal Cancer Studies : The compound demonstrated efficacy in inhibiting tumor-associated angiogenesis, suggesting potential for therapeutic use in colorectal cancer patients.
Research Findings
A study published in the European Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of this compound derivatives, revealing that modifications to the core structure can enhance potency and selectivity against VEGFRs .
Key Findings from Literature
- Efficacy : this compound significantly inhibited tumor growth in preclinical models.
- Safety Profile : Early studies suggested a favorable safety profile, with minimal off-target effects observed at therapeutic doses.
- Combination Therapies : Investigations into combining this compound with other chemotherapeutics are ongoing to assess synergistic effects.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2,4-difluoro-5-[[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methylamino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5OS/c20-14-8-15(21)16(7-13(14)18(27)25-11-4-5-11)23-9-12-10-24-19(28-12)26-17-3-1-2-6-22-17/h1-3,6-8,10-11,23H,4-5,9H2,(H,25,27)(H,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPLTRAPYIXFAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2F)F)NCC3=CN=C(S3)NC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.